2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester

Organic synthesis Dihydrobenzofuran methodology Synthetic efficiency

2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester (CAS 851777-30-5) is a synthetic benzofuran derivative characterized by an ortho-bromophenyl substituent at the 2-position and a methyl carboxylate at the 5-position of the 2,3-dihydrobenzofuran core. With a molecular formula of C₁₆H₁₃BrO₃ and a molecular weight of 333.18 g/mol, it possesses a calculated octanol-water partition coefficient (LogP) of 3.91 and a polar surface area (PSA) of 35.53 Ų.

Molecular Formula C16H13BrO3
Molecular Weight 333.18 g/mol
CAS No. 851777-30-5
Cat. No. B12902191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester
CAS851777-30-5
Molecular FormulaC16H13BrO3
Molecular Weight333.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)OC(C2)C3=CC=CC=C3Br
InChIInChI=1S/C16H13BrO3/c1-19-16(18)10-6-7-14-11(8-10)9-15(20-14)12-4-2-3-5-13(12)17/h2-8,15H,9H2,1H3
InChIKeyVWHHWLMRPXKRKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzofuran-Based Research Intermediate for Targeted Synthesis and Medicinal Chemistry Applications: 2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester (CAS 851777-30-5)


2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester (CAS 851777-30-5) is a synthetic benzofuran derivative characterized by an ortho-bromophenyl substituent at the 2-position and a methyl carboxylate at the 5-position of the 2,3-dihydrobenzofuran core. With a molecular formula of C₁₆H₁₃BrO₃ and a molecular weight of 333.18 g/mol, it possesses a calculated octanol-water partition coefficient (LogP) of 3.91 and a polar surface area (PSA) of 35.53 Ų . This compound serves as a versatile synthetic intermediate for the preparation of structurally diverse 2-aryl-5-substituted-2,3-dihydrobenzofurans, enabling access to analogs for further functionalization .

Why In-Class Benzofuran Esters Cannot Substitute: Structural Differentiation That Drives Synthetic and Pharmacological Selection


The ortho-bromophenyl substitution pattern in this compound confers distinct physicochemical and electronic properties that cannot be replicated by simple halogen exchange or positional isomerism. The bromine atom at the ortho position introduces a hydrophobic substituent constant (π) of approximately 0.86, which increases logP by nearly one log unit compared to the unsubstituted phenyl analog and by ~0.15–0.72 units relative to chloro (π = 0.71) or fluoro (π = 0.14) congeners [2]. Furthermore, the one-pot synthetic methodology reported for this compound achieves a yield of 83%, which exceeds that of closely related 2-aryl-5-substituted-2,3-dihydrobenzofurans prepared under analogous conditions [1]. These quantitative distinctions have direct implications for synthetic efficiency, downstream derivatization, and pharmacological property optimization.

Quantifiable Differentiation Evidence for 2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester vs. Structural Analogs


Superior One-Pot Synthetic Yield Compared to Analogous Dihydrobenzofurans Under Identical Methodology

In the Kuethe et al. (2005) one-pot synthesis, the target compound was obtained in 83% isolated yield from methyl 3-methyl-4-nitrobenzoate and 2-bromobenzaldehyde [1]. Under the same reaction conditions, the closely related 5-cyano-2-phenyl-2,3-dihydrobenzofuran (Compound 2 in the same study) was obtained in only 70% yield [1]. This represents a 13-percentage-point improvement in synthetic efficiency, which is attributable to the electronic influence of the ortho-bromo substituent on the cyclization step.

Organic synthesis Dihydrobenzofuran methodology Synthetic efficiency

Enhanced Lipophilicity via ortho-Bromo Substitution for Improved Membrane Permeability Over Halo-Analogs

The target compound exhibits a calculated LogP of 3.91 . Applying the Hansch-Fujita hydrophobic substituent constant (π) for aromatic bromine (π = 0.86), the estimated LogP for the unsubstituted 2-phenyl analog is approximately 3.05 [1]. Similarly, the estimated LogP values for the 2-(2-chlorophenyl) analog (πCl = 0.71) and 2-(2-fluorophenyl) analog (πF = 0.14) are approximately 3.76 and 3.19, respectively. The ΔLogP of +0.86 over the unsubstituted phenyl analog translates to an approximately 7.2-fold increase in octanol-water partition coefficient, which is expected to enhance passive membrane permeability.

Lipophilicity Membrane permeability Hansch-Fujita π constants

Electronic and Steric Effects of ortho-Bromo on Downstream Cross-Coupling Derivatization

The ortho-bromo substituent on the 2-phenyl ring serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions, enabling late-stage diversification. The electron-withdrawing inductive effect (-I) of bromine (Hammett σₘ = 0.39) increases the electrophilicity of the adjacent aromatic carbon, facilitating oxidative addition with Pd(0) catalysts [2]. Compared to the 2-(4-bromophenyl) isomer, the ortho position introduces steric hindrance that can be exploited for regioselective coupling when multiple reactive sites are present. In the Kuethe et al. (2005) methodology, this bromine atom survives the one-pot cyclization conditions (TBAF/DIPEA/THF) without competing reactivity, demonstrating chemoselectivity that is essential for iterative synthesis [1].

Cross-coupling Suzuki-Miyaura Bromine reactivity Dihydrobenzofuran functionalization

Methyl Ester as a Traceless Protecting Group for Carboxylic Acid Prodrug and Late-Stage Derivatization Strategies

The methyl ester moiety at the 5-position of the benzofuran ring serves as a latent carboxylic acid, offering a dual advantage: it masks the polar carboxylate during synthesis (improving chromatographic purification and solubility in organic solvents) while enabling controlled release of the free acid via enzymatic or chemical hydrolysis in biological settings. The PSA of 35.53 Ų for the target compound (ester form) is significantly lower than the estimated PSA for the corresponding free carboxylic acid (~55–60 Ų), which correlates with improved passive membrane permeability . Compared to the ethyl ester analog, the methyl ester offers a balance of hydrolytic stability and enzymatic lability; methyl esters are generally hydrolyzed 2- to 5-fold faster than ethyl esters by hepatic esterases [1].

Prodrug design Carboxylic acid protection Methyl ester hydrolysis Drug-likeness

Validated 2,3-Dihydrobenzofuran Scaffold for High-Selectivity BET Bromodomain Inhibition

The 2,3-dihydrobenzofuran core has been established as a privileged scaffold for the development of highly potent and selective BET bromodomain inhibitors. Lucas et al. (2021) reported a series of 2,3-dihydrobenzofurans achieving 1000-fold selectivity for the second bromodomain (BD2) over BD1, with representative compounds exhibiting pIC₅₀ values in the range of 6.5–8.0 for BD2 [2]. The target compound, bearing an ortho-bromophenyl substituent at the 2-position and a methyl carboxylate at the 5-position, contains the core pharmacophoric elements of this series. The ortho-bromo substituent can be further elaborated via cross-coupling to diversify the aryl group for BD2 pocket occupancy, while the 5-carboxylate provides a vector for solubility optimization [1]. Although the target compound itself has not been profiled in BET assays, its structural features align with the key SAR determinants identified in the optimized GSK series.

BET bromodomain BD2 selectivity Epigenetics Dihydrobenzofuran pharmacophore

Best-Fit Research and Industrial Application Scenarios for 2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester (CAS 851777-30-5)


One-Pot Synthesis of Structurally Diverse 2-Aryl-5-Substituted Dihydrobenzofuran Libraries for Medicinal Chemistry SAR

The Kuethe et al. (2005) one-pot methodology, in which this compound was obtained in 83% yield, enables rapid assembly of dihydrobenzofuran libraries from readily available o-nitrotoluenes and aromatic aldehydes [1]. The ortho-bromo substituent survives the cyclization conditions intact, allowing subsequent diversification via Suzuki-Miyaura, Buchwald-Hartwig, or other Pd-catalyzed cross-coupling reactions without the need for protecting group manipulations. This 'cyclize-then-diversify' strategy is ideally suited for parallel synthesis in medicinal chemistry hit-to-lead campaigns.

Development of CNS-Penetrant Drug Candidates Leveraging Enhanced Lipophilicity (LogP 3.91)

With a calculated LogP of 3.91 , this compound occupies the upper range of CNS drug-like space (typically LogP 2–4). The ortho-bromophenyl substituent contributes approximately +0.86 log units over the unsubstituted phenyl analog, which may enhance blood-brain barrier penetration. This property is particularly relevant for programs targeting neurological disorders where dihydrobenzofuran-based ligands have shown promise as monoamine oxidase inhibitors and PDE1B inhibitors [2].

BET Bromodomain (BD2-Selective) Inhibitor Lead Optimization Using the Dihydrobenzofuran Pharmacophore

The 2,3-dihydrobenzofuran scaffold has been validated by Lucas et al. (2021) as a platform for achieving >1000-fold BD2 selectivity over BD1 in BET bromodomain inhibition [2]. The target compound provides an ideal starting point for SAR exploration: the ortho-bromo group enables diversification of the aryl substituent critical for BD2 pocket occupancy, while the 5-methyl carboxylate can be hydrolyzed to the carboxylic acid for solubility optimization or converted to amides for additional binding interactions.

Prodrug Design Utilizing the Methyl Ester as a Latent Carboxylic Acid for Improved Oral Bioavailability

The methyl ester functionality (PSA 35.53 Ų) masks the polar carboxylic acid, reducing PSA by approximately 20–25 Ų and improving passive permeability compared to the free acid form. This compound can serve as a prodrug intermediate or as a direct tool compound for cellular assays where esterase-mediated hydrolysis releases the active carboxylic acid species intracellularly. The balance of stability and lability offered by the methyl ester is superior to ethyl or larger alkyl esters for achieving rapid activation in hepatic and plasma environments.

Quote Request

Request a Quote for 2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.